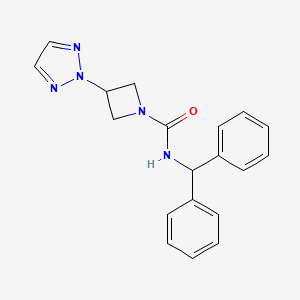![molecular formula C18H15N5O3 B2429858 1-(Pyridin-3-yl)-4-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperazin-2-one CAS No. 2097867-77-9](/img/structure/B2429858.png)
1-(Pyridin-3-yl)-4-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Pyridin-3-yl)-4-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperazin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PPOP and belongs to the class of piperazine derivatives. PPOP has been extensively studied for its biological activities and has shown promising results in various studies.
Scientific Research Applications
Docking Studies and Medicinal Chemistry
Piperazine-1-yl-1H-indazole derivatives, closely related to the compound of interest due to their structural motifs, have been highlighted for their significant roles in medicinal chemistry. Novel compounds within this class have been synthesized and characterized, with subsequent docking studies illustrating potential biological interactions, suggesting applications in drug discovery and development processes (Balaraju, Kalyani, & Laxminarayana, 2019).
Antimicrobial and Anticancer Activities
Compounds featuring the piperazine and pyridine scaffolds have been synthesized and evaluated for their antimicrobial activities. For example, derivatives of 1,2,4-triazoline-5-thione have been investigated for their antibacterial properties, showcasing the potential of these structures in combating microbial infections (Pitucha, Wujec, Dobosz, Kosikowska, & Malm, 2005). Similarly, novel fluoroquinolones with piperazine substitutions have shown in vivo activity against Mycobacterium tuberculosis, highlighting their therapeutic potential (Shindikar & Viswanathan, 2005).
Drug Design and Synthesis
Research into the design and synthesis of new compounds incorporating pyridine and piperazine units has led to the discovery of molecules with significant biological activities. For instance, the design and synthesis of piperazinyl glutamate pyridines have resulted in potent inhibitors of platelet aggregation, demonstrating the applicability of these compounds in cardiovascular diseases (Parlow et al., 2010).
Structure-Activity Relationship (SAR)
The exploration of structure-activity relationships in compounds containing piperazine and pyridine rings has been a fertile ground for discovering new therapeutic agents. For example, studies on s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties have combined X-ray crystallography, Hirshfeld, and DFT calculations to analyze molecular structures and intermolecular interactions, aiding in the development of compounds with optimized biological activities (Shawish et al., 2021).
properties
IUPAC Name |
1-pyridin-3-yl-4-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c24-17-12-22(7-8-23(17)14-4-2-6-20-11-14)18(25)15-9-16(26-21-15)13-3-1-5-19-10-13/h1-6,9-11H,7-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDUNVCADUBCLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=NOC(=C2)C3=CN=CC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2429777.png)
![Methyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2429779.png)


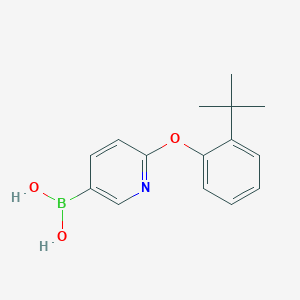
![Ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylate](/img/structure/B2429786.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-3-carboxamide](/img/structure/B2429787.png)
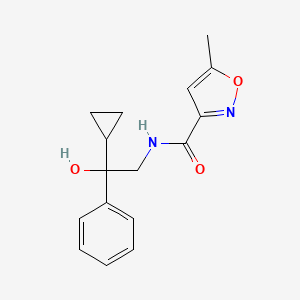
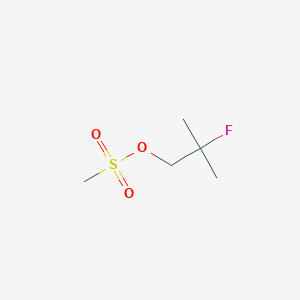
![3-(4-fluorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2429792.png)
![Methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]benzoate](/img/structure/B2429793.png)
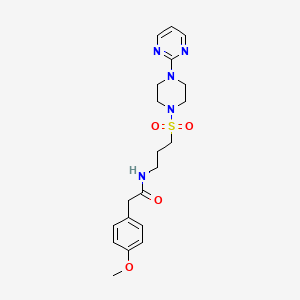
![[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2429797.png)
